molecular formula C18H18N6OS B303722 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303722
M. Wt: 366.4 g/mol
InChI Key: CUZIIIYUXCYTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TDQ, is a novel compound with potential applications in scientific research.

Mechanism of Action

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile's mechanism of action involves binding to the Kv1.3 channel and inhibiting its activity. This inhibition leads to a decrease in the efflux of potassium ions from cells, which can lead to an increase in neuronal excitability and a decrease in inflammation.
Biochemical and Physiological Effects
2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to increase the excitability of neurons, leading to increased synaptic plasticity and improved learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its selectivity for the Kv1.3 channel, which allows for more specific targeting of this channel compared to other compounds that may have off-target effects. However, one limitation of 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is its potential as a therapeutic agent for diseases such as multiple sclerosis and Alzheimer's. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential as a tool for studying the Kv1.3 channel and its role in neuronal excitability and inflammation. Finally, there is potential for the development of more potent analogs of 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that may be more effective in targeting the Kv1.3 channel.

Synthesis Methods

The synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-yl)-1,4,5,6,7,8-hexahydroquinoline-2-carbonitrile with ammonia in ethanol. The resulting compound has a purity of over 98% and is stable under normal laboratory conditions.

Scientific Research Applications

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as the Kv1.3 channel, which is found in high levels in immune cells and neurons. This inhibition can lead to a decrease in inflammation and an increase in neuronal excitability, making 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile a potential therapeutic agent for diseases such as multiple sclerosis and Alzheimer's.

properties

Product Name

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-thiophen-3-yl-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H18N6OS/c1-18(2)5-12-15(13(25)6-18)14(10-3-4-26-8-10)11(7-19)16(20)24(12)17-21-9-22-23-17/h3-4,8-9,14H,5-6,20H2,1-2H3,(H,21,22,23)

InChI Key

CUZIIIYUXCYTEF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CSC=C4)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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